Piperidinodenitration Relative Rate: 2,5-Dinitrothiophene Outperforms Pyrrole Analog by 4,400-Fold
In a direct kinetic comparison of piperidinodenitration at 25°C, 2,5-dinitrothiophene exhibits a relative rate (krel) of 4.4 × 10³, which is over four-thousand-fold greater than 1-methyl-2,5-dinitropyrrole (krel = 1) and 460-fold greater than 1,4-dinitrobenzene (krel = 9.6), yet approximately 550-fold slower than 2,5-dinitrofuran (krel = 2.4 × 10⁶) [1]. This quantitative SNAr reactivity ranking places 2,5-dinitrothiophene as a moderately activated nitroheterocyclic electrophile, uniquely positioned between the extremely reactive furan and the poorly reactive pyrrole analogs.
| Evidence Dimension | Relative rate of piperidinodenitration (krel) at 25°C in acetonitrile |
|---|---|
| Target Compound Data | krel = 4.4 × 10³ |
| Comparator Or Baseline | 1-methyl-2,5-dinitropyrrole (krel = 1.0); 2,5-dinitrofuran (krel = 2.4 × 10⁶); 1,4-dinitrobenzene (krel = 9.6) |
| Quantified Difference | 4,400-fold greater than pyrrole analog; 460-fold greater than benzene analog; ~550-fold lower than furan analog |
| Conditions | Piperidine in acetonitrile, 25°C, nitro group displacement |
Why This Matters
This quantitative reactivity hierarchy enables rational selection of 2,5-dinitrothiophene for SNAr-based synthetic strategies where intermediate electrophilicity is desirable—sufficient for efficient derivatization without excessive side reactions that plague the furan analog.
- [1] Doddi, G.; Illuminati, G.; Mencarelli, P.; Stegel, F. Nucleophilic Substitution at the Pyrrole Ring. Comparison with Furan, Thiophene, and Benzene Rings in Piperidinodenitration. J. Org. Chem. 1976, 41(17), 2824-2827. View Source
